molecular formula C8H18N2 B3225534 N-Isopropyl-1-methylpyrrolidin-3-amine CAS No. 1249795-36-5

N-Isopropyl-1-methylpyrrolidin-3-amine

Cat. No. B3225534
CAS RN: 1249795-36-5
M. Wt: 142.24 g/mol
InChI Key: MZLMGWQXOIZRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-1-methylpyrrolidin-3-amine, also known as IPMP or Isopropylphenidate, is a synthetic stimulant drug that belongs to the family of pyrrolidinophenethylamines. It is a derivative of methylphenidate, which is commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, IPMP has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects.

Scientific Research Applications

N-Isopropyl-1-methylpyrrolidin-3-amine has been studied for its potential use in the treatment of ADHD, depression, and anxiety. It has also been investigated for its effects on cognitive function, memory, and learning. In addition, N-Isopropyl-1-methylpyrrolidin-3-amine has been used as a research tool to study the dopamine and norepinephrine neurotransmitter systems in the brain.

Mechanism of Action

N-Isopropyl-1-methylpyrrolidin-3-amine works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased stimulation and arousal, as well as improved cognitive function and mood.
Biochemical and Physiological Effects:
N-Isopropyl-1-methylpyrrolidin-3-amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. In addition, N-Isopropyl-1-methylpyrrolidin-3-amine has been associated with increased euphoria, sociability, and energy. However, it can also cause anxiety, paranoia, and insomnia in some individuals.

Advantages and Limitations for Lab Experiments

N-Isopropyl-1-methylpyrrolidin-3-amine has several advantages as a research tool, including its ability to selectively target the dopamine and norepinephrine systems in the brain. It also has a relatively short half-life, making it easier to control and monitor in laboratory experiments. However, the recreational use of N-Isopropyl-1-methylpyrrolidin-3-amine has led to concerns about its potential for abuse and addiction, which could limit its usefulness as a research tool.

Future Directions

There are several future directions for research on N-Isopropyl-1-methylpyrrolidin-3-amine, including the development of new derivatives with improved therapeutic potential. In addition, further studies are needed to investigate the long-term effects of N-Isopropyl-1-methylpyrrolidin-3-amine use, as well as its potential for abuse and addiction. Finally, research is needed to identify the optimal dosing and administration methods for N-Isopropyl-1-methylpyrrolidin-3-amine in clinical and research settings.
In conclusion, N-Isopropyl-1-methylpyrrolidin-3-amine is a synthetic stimulant drug that has gained popularity in recent years as a recreational drug. However, it also has potential therapeutic applications and has been used as a research tool to study the dopamine and norepinephrine neurotransmitter systems in the brain. Further research is needed to fully understand the effects of N-Isopropyl-1-methylpyrrolidin-3-amine and its potential for abuse and addiction.

properties

IUPAC Name

1-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMGWQXOIZRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-1-methylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Isopropyl-1-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-1-methylpyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
N-Isopropyl-1-methylpyrrolidin-3-amine
Reactant of Route 4
N-Isopropyl-1-methylpyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
N-Isopropyl-1-methylpyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
N-Isopropyl-1-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.